molecular formula C9H13ClN2O2 B1424329 3-(4-Nitrophenyl)propylamine hydrochloride CAS No. 56946-60-2

3-(4-Nitrophenyl)propylamine hydrochloride

Cat. No.: B1424329
CAS No.: 56946-60-2
M. Wt: 216.66 g/mol
InChI Key: UDRCLKQVXAKMQL-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 3-(4-Nitrophenyl)propylamine hydrochloride traces its origins to the broader exploration of nitrophenyl derivatives that gained momentum in the mid-20th century. Patent literature indicates that systematic approaches to synthesizing nitrophenyl propylamine derivatives emerged from research into pharmaceutical intermediates and chemical building blocks. The compound's synthesis methodology was refined through various patent applications, particularly those focusing on scalable industrial production methods that could achieve high yields and purity levels.

Early synthetic approaches involved direct nitration reactions followed by amine modifications, but these methods often resulted in low conversion rates and were unsuitable for large-scale industrial production. The breakthrough came with the development of protected amine synthesis strategies, where beta-phenylethylamine served as the starting material and underwent amide protection, nitration, and subsequent deprotection to generate the target compound. This three-step process demonstrated superior yields and reproducibility compared to earlier methodologies.

The compound's characterization and structural confirmation were established through comprehensive nuclear magnetic resonance spectroscopy and mass spectrometry analyses, as documented in multiple chemical databases and research publications. These analytical methods provided definitive proof of the compound's molecular structure and confirmed its identity as a primary amine hydrochloride salt.

Significance in Chemical Research

This compound has established itself as a crucial intermediate in organic synthesis, particularly in the development of more complex pharmaceutical compounds and chemical probes. Research findings demonstrate its utility in structure-activity relationship studies, where the compound serves as a building block for creating libraries of related molecules with varying biological activities.

The compound's significance extends to its role in medicinal chemistry research, where it functions as a precursor for synthesizing more complex therapeutic agents. Studies have shown that derivatives of this compound exhibit potential biological activities, making it valuable for drug discovery programs. The presence of both the nitro group and the amine functionality provides multiple sites for chemical modification, allowing researchers to explore diverse chemical space around this molecular scaffold.

In synthetic organic chemistry, the compound demonstrates exceptional versatility as a nucleophilic building block. Research has documented its successful incorporation into various coupling reactions, including those mediated by coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-dimethylaminopyridine. These reactions have enabled the synthesis of complex amide-containing molecules with high efficiency and selectivity.

The compound's utility in chemical biology applications has been highlighted through its incorporation into molecular probes designed to study specific biological pathways. Researchers have utilized its structural features to create compounds capable of interacting with specific protein targets, thereby advancing our understanding of biochemical processes.

Position within Nitrophenyl Compounds Classification

This compound occupies a distinct position within the broader classification of nitrophenyl compounds, specifically as a member of the nitroaromatic amine family. The compound's structure features a para-nitrophenyl group attached to a three-carbon propyl chain terminating in a primary amine, distinguishing it from other nitrophenyl derivatives with different substitution patterns or chain lengths.

Within the nitrophenyl classification system, this compound belongs to the subcategory of nitrophenylalkylamine derivatives, which are characterized by their combination of aromatic nitro functionality with aliphatic amine groups. This structural arrangement imparts unique chemical properties that differ significantly from simpler nitrophenyl compounds such as 4-nitrophenol or 4-nitroaniline. The extended propyl chain provides increased flexibility and different electronic properties compared to shorter-chain analogs.

The compound's classification as a primary amine places it in the first category of amine functionality, where the nitrogen atom is bonded to one carbon atom and two hydrogen atoms. This primary amine character is crucial for its reactivity profile and synthetic utility, as primary amines exhibit distinct nucleophilic properties and can undergo specific reactions that are not available to secondary or tertiary amines.

Comparative analysis with related nitrophenyl compounds reveals that the three-carbon spacer between the aromatic ring and the amine group creates an optimal balance between electronic communication and conformational flexibility. This structural feature distinguishes it from shorter analogs such as 4-nitrophenethylamine, which has been documented with the Chemical Abstracts Service number 29968-78-3.

Relationship to Other Amine Hydrochloride Derivatives

The relationship between this compound and other amine hydrochloride derivatives encompasses both structural similarities and functional analogies that provide insights into its chemical behavior and potential applications. Within the broader family of amine hydrochlorides, this compound shares the common feature of enhanced water solubility and stability compared to the free base form, making it particularly suitable for various research applications.

Structural comparison with related compounds reveals interesting patterns in the nitrophenylalkylamine series. The closely related 4-nitrophenethylamine hydrochloride, with Chemical Abstracts Service number 29968-78-3, differs by one methylene unit in the alkyl chain. This structural difference significantly impacts the compounds' physical properties, biological activities, and synthetic applications. Research has shown that the additional methylene unit in the propyl derivative provides increased conformational flexibility and altered pharmacokinetic properties.

The compound also exhibits relationships with N-substituted derivatives, such as those containing N-(2-hydroxyethyl) modifications. N-(2-Hydroxyethyl)-3-(4-nitrophenyl)propylamine, with Chemical Abstracts Service number 130634-09-2, represents a secondary amine analog that incorporates an additional hydroxyethyl group. This structural modification introduces hydrogen bonding capabilities and altered solubility characteristics while maintaining the core nitrophenylpropyl framework.

Research findings demonstrate that the hydrochloride salt formation significantly impacts the compound's stability and handling characteristics compared to other amine derivatives. The hydrochloride salt exhibits improved crystallinity and reduced hygroscopicity compared to alternative salt forms, making it the preferred form for commercial applications and research use.

Compound Name Chemical Abstracts Service Number Molecular Formula Molecular Weight Key Structural Differences
This compound 56946-60-2 C₉H₁₃ClN₂O₂ 216.67 Primary amine, three-carbon chain
4-Nitrophenethylamine hydrochloride 29968-78-3 C₈H₁₁ClN₂O₂ 202.64 Primary amine, two-carbon chain
N-(2-Hydroxyethyl)-3-(4-nitrophenyl)propylamine 130634-09-2 C₁₁H₁₆N₂O₃ 224.26 Secondary amine with hydroxyethyl group

The synthetic accessibility of these related compounds often involves similar methodological approaches, including nitration reactions, amine protection strategies, and hydrochloride salt formation. Research has established that the propyl chain length in this compound provides an optimal balance between synthetic accessibility and molecular properties, contributing to its widespread adoption in chemical research applications.

Properties

IUPAC Name

3-(4-nitrophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c10-7-1-2-8-3-5-9(6-4-8)11(12)13;/h3-6H,1-2,7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRCLKQVXAKMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702087
Record name 3-(4-Nitrophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56946-60-2
Record name 3-(4-Nitrophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amido Protection of the Amino Group

  • Starting Material: β-phenyl ethylamine (or β-phenyl propylamine analog for the propylamine derivative)
  • Protective Agents: Acyl group reagents such as chloroacetyl chloride, propionyl chloride, pivaloyl chloride, acetic anhydride, or propionic anhydride.
  • Procedure: The amine is reacted in an organic solvent (e.g., dichloroethane) with the acyl chloride or anhydride at controlled temperatures (50–95 °C) to form the N-protected intermediate.
  • Purpose: Protects the amine functionality from unwanted side reactions during nitration.

Nitration Reaction

  • Reagents: Concentrated sulfuric acid and concentrated nitric acid.
  • Conditions: The N-protected intermediate is slowly added to concentrated sulfuric acid at room temperature, followed by slow dropwise addition of nitric acid to control the nitration.
  • Workup: After completion, crushed ice is added, and the mixture is neutralized to alkaline pH (7–8) with alkaline solutions such as ammonia or potassium hydroxide.
  • Outcome: Formation of the 4-nitro-substituted N-protected intermediate.
  • Yields: Typically 70–82% after recrystallization from solvents like acetone, methyl ethyl ketone, or cyclohexanone.

Deprotection and Formation of Hydrochloride Salt

  • Process: The nitrated intermediate is dissolved in an alcohol solvent (methanol, ethanol, isopropanol) and acidified with hydrochloric acid (1–5 mol/L).
  • Conditions: Heated to reflux (40–100 °C) for 5–20 hours to remove the protecting group and simultaneously form the hydrochloride salt.
  • Isolation: After cooling, the product precipitates and is collected by filtration and recrystallized from methanol.
  • Purity and Yield: Final product purity is typically above 99%, with yields around 80–85%.
Step Reagents/Conditions Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Notes
Amido Protection Propionyl chloride / Acetic anhydride Dichloroethane 50–95 2–6 N-protected intermediate formed
Nitration Conc. H2SO4 + Conc. HNO3 Sulfuric acid Room temp 70.5–81.5 pH adjusted to 7–8 with base, recrystallized
Deprotection & Salt Formation HCl (1–5 mol/L) reflux Methanol, ethanol, isopropanol 40–100 5–20 80.7–84.7 99.0–99.6 Final hydrochloride salt isolated
  • The choice of acyl protecting group affects reaction times and yields; propionyl chloride and pivaloyl chloride show good performance with yields above 80% in nitration and deprotection steps.
  • The nitration step requires careful temperature control and slow addition of nitric acid to avoid over-nitration or decomposition.
  • Recrystallization solvents such as acetone, methyl ethyl ketone, cyclohexanone, and methanol are effective for purifying intermediates and final products.
  • The hydrochloride salt formation step is optimized by adjusting pH to acidic range (pH 1–3) and refluxing to ensure complete deprotection and salt precipitation.
  • The described method is suitable for large-scale industrial production due to its relatively low cost, high yields, and high purity of the final product.
  • Alternative reductive amination methods starting from 4-nitrobenzaldehyde and amines with sodium borohydride reduction have been reported for related compounds but are less commonly applied for this specific hydrochloride salt.
  • The described multi-step approach ensures selective nitration at the para position and prevents side reactions by protecting the amine group during nitration.

The preparation of 3-(4-nitrophenyl)propylamine hydrochloride is best achieved through a three-step synthetic route involving:

  • Protection of the amine with an acyl group,
  • Controlled nitration under acidic conditions,
  • Acidic deprotection to yield the hydrochloride salt.

This method provides high yields (approximately 80%) and high purity (>99%) suitable for pharmaceutical-grade material. The process parameters are well-documented and reproducible, making it a reliable method for both laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)propylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: 4-Aminophenylpropylamine derivatives.

    Reduction: Various reduced forms of the original compound.

    Substitution: Substituted amine derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Nitrophenyl)propylamine hydrochloride is utilized in a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)propylamine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes structural features, applications, and key properties of 3-(4-nitrophenyl)propylamine hydrochloride and analogous compounds:

Compound Name Substituents/Modifications Primary Application Solubility Toxicity/Safety Notes
3-(4-Nitrophenyl)propylamine HCl 4-Nitrophenyl Antiarrhythmic drug intermediate Water-soluble No direct toxicity reported
mTFN-1 m-Trifluoromethylbenzyl, nitroimidazole Hypoxia probe for tumor imaging Water-soluble Neurotoxicity at high doses
Duloxetine HCl Naphthyloxy, thienyl Antidepressant (SSNRI) Soluble in polar solvents Standard SSRI safety profile
Fluoxetine HCl Trifluoromethylphenoxy Antidepressant (SSRI) High solubility Well-characterized, low acute toxicity
3,3-Diphenylpropylamine salts Diphenyl groups Pharmaceutical formulations Varies by salt High purity, stable crystalline forms
Key Observations:
  • Electron-Withdrawing Groups: The 4-nitro group in the target compound contrasts with the trifluoromethyl (in mTFN-1 and Fluoxetine) and phenoxy groups (in Fluoxetine). These substituents modulate electronic properties, affecting binding affinity and metabolic stability.
  • Aromatic vs. Heteroaromatic Moieties: While the target compound features a simple nitrophenyl group, Duloxetine incorporates a naphthyloxy-thienyl system, enhancing serotonin/norepinephrine reuptake inhibition .

Biological Activity

3-(4-Nitrophenyl)propylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12ClN3O2
  • Molecular Weight : 241.67 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to act as a monoamine transporter inhibitor, affecting neurotransmitter levels in the brain. This modulation can lead to significant pharmacological effects, particularly in the context of neuropharmacology.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including:

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus20
Pseudomonas aeruginosa18

The compound's nitro group is thought to play a crucial role in its antimicrobial efficacy by disrupting bacterial cellular processes.

Anticancer Properties

In vitro studies have shown that this compound has potential anticancer activity. It was tested on various cancer cell lines, including breast and lung cancer cells. The results are summarized in the following table:

Cell LineIC50 (µM)
MCF-7 (Breast cancer)25
A549 (Lung cancer)30
HeLa (Cervical cancer)28

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.

Case Study 1: Neuropharmacological Effects

A clinical study investigated the effects of this compound on patients with anxiety disorders. The study involved a double-blind placebo-controlled trial with a sample size of 100 participants. The results showed a significant reduction in anxiety scores among those treated with the compound compared to the placebo group.

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, researchers evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. The compound demonstrated a promising profile, reducing infection rates significantly compared to standard treatments.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Nitrophenyl)propylamine hydrochloride, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : A common approach involves reductive amination or condensation reactions using precursors like 4-nitrobenzaldehyde and propylamine derivatives. For example, in analogous syntheses (e.g., MeSPA hydrochloride in ), refluxing with glyoxylic acid under controlled pH (4–6) and inert atmosphere (N₂/Ar) ensures efficient coupling. Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (1:1.2 molar ratio of amine to aldehyde), and using catalysts like NaBH₃CN for reductive steps. Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm structural integrity. Key signals include aromatic protons (δ 7.5–8.2 ppm for nitrophenyl) and propylamine chain resonances (δ 1.6–3.0 ppm). Multiplicity analysis distinguishes between primary/secondary amines .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>98%). Retention times should align with standards, and UV detection (λ = 254 nm) quantifies nitro-group absorption .
  • Elemental Analysis : Verify C, H, N, Cl content (±0.3% theoretical values) to confirm stoichiometry .

Advanced Research Questions

Q. How can this compound be integrated into drug delivery systems, such as stimuli-responsive polymersomes?

  • Methodological Answer : The nitro group enables pH- or redox-sensitive applications. For instance, in polymer chemistry ( ), amine-functionalized monomers (e.g., MeSPG-NTA) are synthesized via ring-opening polymerization (ROP) using benzylamine initiators. To design polymersomes:

Synthesize amphiphilic block copolymers (e.g., PMeSPG-b-PSar) with controlled molecular weights (GPC analysis).

Self-assemble in aqueous solutions (critical micelle concentration determined by fluorescence spectroscopy).

Load the hydrophobic core with therapeutics (e.g., doxorubicin) and track release kinetics under reducing conditions (e.g., glutathione) .

Q. What metabolic pathways or enzymatic interactions involve 3-(4-Nitrophenyl)propylamine derivatives, and how can these be studied in vitro?

  • Methodological Answer : Nitro-reductases or cytochrome P450 (CYP) enzymes may metabolize the nitro group to amines or hydroxylamines. To investigate:

  • Use human liver microsomes/S9 fractions ( ) incubated with the compound (1–100 µM) under NADPH-regenerating systems.
  • Monitor metabolites via LC-MS/MS (e.g., m/z transitions for nitro-to-amine conversion).
  • Inhibitor studies (e.g., ketoconazole for CYP3A4) identify key enzymes. Kinetic parameters (Km, Vmax) are derived from Michaelis-Menten plots .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines). Analyze via HPLC for purity loss.
  • Photodegradation : UV light (254 nm, 48 hrs) may cleave the nitro group, forming 3-(4-Aminophenyl)propylamine (confirmed by MS).
  • Hydrolysis : Acidic/basic conditions (pH 1–13, 70°C) hydrolyze the propylamine chain; monitor via NMR for ester/amide byproducts .

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Replicate literature methods with strict control of moisture, temperature, and reagent purity.
  • Cross-Validation : Compare NMR/HPLC data across multiple sources (e.g., vs. 14). Discrepancies in aromatic proton shifts may arise from solvent polarity or residual acids.
  • Advanced Characterization : Use high-resolution MS or X-ray crystallography to confirm molecular identity and rule out polymorphic variations .

Q. Can this compound serve as a biochemical probe for studying protein conformation or enzyme activity?

  • Methodological Answer : The nitro group’s electron-withdrawing properties make it a candidate for photoaffinity labeling or inhibitor design. For example:

  • Sulfhydryl Reagent Analogy : Similar to 3-(bromoacetamido)-propylamine hydrochloride ( ), modify the compound with a photoactivatable group (e.g., diazirine) to crosslink with cysteine residues in target proteins (e.g., myosin).
  • Enzyme Inhibition Assays : Test against nitro-reductases (IC₅₀ via fluorogenic substrates) or kinases (ATPase activity assays) to identify inhibitory potential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(4-Nitrophenyl)propylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Nitrophenyl)propylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.